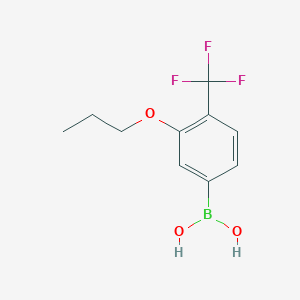

3-Propoxy-4-(trifluoromethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Propoxy-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a trifluoromethyl group and a propoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions.

Métodos De Preparación

The synthesis of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-propoxy-4-(trifluoromethyl)phenyl bromide and a boronic acid derivative.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the aryl halide with a boronic acid derivative.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

3-Propoxy-4-(trifluoromethyl)phenylboronic acid undergoes a variety of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding phenol derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include nucleophiles such as amines and thiols.

Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenol derivatives, while coupling reactions produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 3-Propoxy-4-(trifluoromethyl)phenylboronic acid lies in the pharmaceutical industry. Its unique structure allows it to act as a versatile building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds, which are foundational in creating various pharmaceutical compounds.

Case Study: Drug Development

Research indicates that derivatives of trifluoromethyl-substituted phenylboronic acids exhibit enhanced biological activity. For instance, studies have shown that similar compounds can serve as effective inhibitors against certain bacterial strains and may possess potential as novel therapeutic agents . The trifluoromethyl group often acts as a bioisostere, mimicking other functional groups found in biologically active molecules, thereby facilitating drug design.

Material Science

The compound also finds applications in material science, particularly in the development of new materials with unique properties. Boronic acids are known for their ability to form dynamic covalent bonds with diols, leading to the creation of polymers that can exhibit self-healing properties or respond to external stimuli.

Potential Applications:

- Self-healing Polymers: The incorporation of this compound into polymer matrices could lead to materials capable of repairing themselves after damage.

- Responsive Materials: Due to its reactivity, this compound can be utilized in creating materials that change properties in response to environmental changes (e.g., pH or temperature).

Biochemical Applications

The interactions between this compound and biomolecules are an area of ongoing research. Initial studies suggest that this compound may bind selectively to certain carbohydrates, which could have implications for diabetes diagnostics and treatment .

Research Insights:

Preliminary binding studies indicate that this compound may exhibit higher affinity towards glucose over fructose, which could be harnessed for developing diagnostic tools or therapeutic agents targeting metabolic disorders .

Mecanismo De Acción

The mechanism by which 3-Propoxy-4-(trifluoromethyl)phenylboronic acid exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and probes . The trifluoromethyl group enhances the compound’s electron-withdrawing properties, increasing its reactivity in various chemical reactions.

Comparación Con Compuestos Similares

3-Propoxy-4-(trifluoromethyl)phenylboronic acid can be compared with other similar compounds such as:

4-(Trifluoromethyl)phenylboronic acid: This compound lacks the propoxy group but shares the trifluoromethyl and boronic acid moieties.

3-(Trifluoromethyl)phenylboronic acid: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and applications.

Phenylboronic acid: This simpler compound lacks both the trifluoromethyl and propoxy groups, making it less reactive but still useful in various organic synthesis applications.

The uniqueness of this compound lies in its combination of the trifluoromethyl and propoxy groups, which enhance its reactivity and make it suitable for a broader range of applications.

Actividad Biológica

3-Propoxy-4-(trifluoromethyl)phenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

- Molecular Formula : C10H12B F3O3

- Molecular Weight : 219.95 g/mol

- Structure : The compound features a trifluoromethyl group, which enhances its electrophilic character, and a propoxy substituent that contributes to its solubility and reactivity.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains.

- Mechanism of Action : The compound is believed to disrupt microbial cell function through enzyme inhibition, particularly targeting metabolic pathways essential for bacterial survival.

- Case Study : In vitro studies demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) lower than that of conventional antibiotics such as Tavaborole .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies.

- Mechanism of Action : It appears to inhibit cancer cell proliferation by modulating key enzymes involved in cell growth and survival pathways. This modulation may involve interactions with specific receptors or signaling pathways relevant to cancer biology.

- Case Study : A study highlighted that this compound inhibited the growth of certain cancer cell lines more effectively than established chemotherapeutic agents, suggesting its potential as a lead compound for drug development.

3. Anti-inflammatory Effects

Preliminary findings suggest that derivatives of this compound may possess anti-inflammatory properties.

- Mechanism of Action : The anti-inflammatory effects may stem from the compound's ability to inhibit pro-inflammatory cytokines and modulate immune responses, although further research is needed to elucidate these pathways fully.

Data Summary

The following table summarizes key properties and findings related to the biological activity of this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H12B F3O3 |

| Molecular Weight | 219.95 g/mol |

| Biological Activities | Antimicrobial, Anticancer, Anti-inflammatory |

| Mechanism of Action | Enzyme inhibition; modulation of cell signaling |

| Notable Findings | Effective against multiple bacterial strains; inhibits cancer cell proliferation |

Propiedades

IUPAC Name |

[3-propoxy-4-(trifluoromethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-5-17-9-6-7(11(15)16)3-4-8(9)10(12,13)14/h3-4,6,15-16H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNIPOKQNJULTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(F)(F)F)OCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.